N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline
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Overview
Description
(4E)-8-ETHOXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethoxy, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-8-ETHOXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of a linker mode approach under reflux conditions . The structure of the compound is established through spectroscopic analysis, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
(4E)-8-ETHOXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydride for imine–imine rearrangement , and other standard organic reagents depending on the desired transformation. Reaction conditions vary based on the specific reaction being performed, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, imine–imine rearrangement can yield thermodynamically more stable imine products .
Scientific Research Applications
(4E)-8-ETHOXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-8-ETHOXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE involves its interaction with specific molecular targets and pathways. For example, it has been predicted to exhibit cytotoxic activity against breast cancer cells through ERα inhibition . The compound’s structure allows it to interact with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Chalcones: Compounds with a similar structure that have been reported for their broad spectrum of biological activities.
Salicylic Acid Derivatives: Known for their potent cytotoxic activity against several cancer cell lines.
Uniqueness
(4E)-8-ETHOXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N-(4-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its predicted biological activity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H27NO3 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-N-(4-methylphenyl)cyclohepta[c]furan-8-imine |
InChI |
InChI=1S/C27H27NO3/c1-6-30-25-16-21(20-9-13-23(29-5)14-10-20)15-24(26-18(3)31-19(4)27(25)26)28-22-11-7-17(2)8-12-22/h7-16H,6H2,1-5H3 |
InChI Key |
IQGVHHSEELSLEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=NC2=CC=C(C=C2)C)C3=C(OC(=C13)C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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